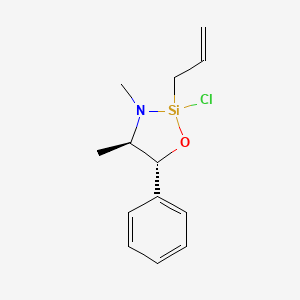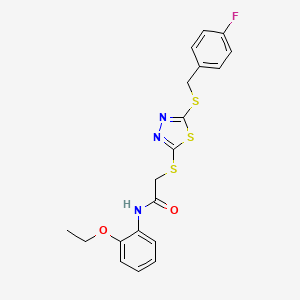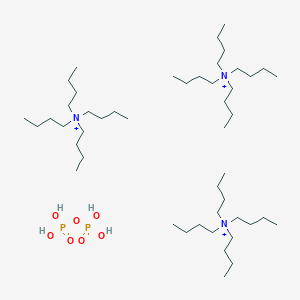
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a phosphinic acid group. It is often used in research due to its amphiphilic properties, making it useful in studies involving lipid membranes and surfactants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with icosanoic acid to form 2,3-bis(icosanoyloxy)propyl derivatives.
Phosphorylation: The next step is the phosphorylation of the hydroxyl group using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
Quaternization: Finally, the compound undergoes quaternization with trimethylamine to introduce the trimethylammonio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for esterification and phosphorylation.
Purification steps: such as recrystallization or chromatography to ensure high purity.
Quality control: measures to maintain consistency and safety standards.
化学反应分析
Types of Reactions
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted phosphinic acid derivatives
科学研究应用
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in the study of micelles and lipid bilayers.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential in drug delivery systems.
Medicine: Explored for its potential in developing lipid-based drug carriers and in the formulation of liposomal drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
作用机制
The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and lipid bilayers, which are crucial in various biological and chemical processes. The trimethylammonio group enhances its solubility in aqueous solutions, facilitating its use in different applications.
相似化合物的比较
Similar Compounds
- 2,3-Bis(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 2,3-Bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Uniqueness
Compared to similar compounds, 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has longer fatty acid chains, which can influence its physical properties such as melting point, solubility, and interaction with lipid membranes. This makes it particularly useful in applications requiring specific lipid characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C48H97NO8P+ |
|---|---|
分子量 |
847.3 g/mol |
IUPAC 名称 |
2-[2,3-di(icosanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/p+1 |
InChI 键 |
YKIOPDIXYAUOFN-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)


![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)

![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


